molecular formula C6H13ClN2O2 B2940834 5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2490406-72-7

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2940834
CAS No.: 2490406-72-7
M. Wt: 180.63
InChI Key: XJYVBGINQLZASO-UHFFFAOYSA-N
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Description

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4,4-dimethyl-2-oxazolidinone with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.

Uniqueness

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)10-5(9)8-6;/h4H,3,7H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYVBGINQLZASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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